molecular formula C22H22N4O2 B2925387 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide CAS No. 946233-09-6

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2925387
CAS No.: 946233-09-6
M. Wt: 374.444
InChI Key: CYCGSZWAUXZREO-UHFFFAOYSA-N
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Description

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide is a complex organic compound featuring an indole ring system, an oxadiazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The oxadiazole ring can be reduced to form corresponding amines.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation using palladium on carbon.

  • Substitution reactions could employ nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Amines derived from the oxadiazole ring.

  • Substitution: Various substituted acetamides.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored for potential therapeutic applications.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole ring system is known to bind to various receptors, while the oxadiazole and acetamide groups can modulate biological activities. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • Indole derivatives: These compounds share the indole ring system but may lack the oxadiazole or acetamide groups.

  • Oxadiazole derivatives: These compounds contain the oxadiazole ring but may not have the indole or acetamide groups.

  • Acetamide derivatives: These compounds have the acetamide group but may not include the indole or oxadiazole rings.

Properties

IUPAC Name

N-methyl-N-phenyl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15(2)21-23-24-22(28-21)19-13-16-9-7-8-12-18(16)26(19)14-20(27)25(3)17-10-5-4-6-11-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCGSZWAUXZREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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